tert-Butyl (6R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate, with the Chemical Abstracts Service (CAS) number 1638763-38-8, is a compound characterized by its unique spirocyclic structure. It is classified as an azaspiro compound, which indicates the presence of a nitrogen atom in the spiro framework. This compound is notable for its potential applications in medicinal chemistry and drug development, particularly due to its structural similarities to biologically active molecules.
The molecular formula for tert-butyl (6R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate is , and it has a molecular weight of approximately 226.32 g/mol . The compound is categorized under spiro compounds, which are characterized by two or more rings sharing a single atom, in this case, nitrogen. This classification highlights its relevance in the synthesis of pharmaceuticals.
The synthesis of tert-butyl (6R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate typically involves multi-step organic reactions that include cyclization and functional group transformations. Specific synthetic routes may vary, but they often include:
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and catalyst use to enhance yield and purity. For example, using polar aprotic solvents may facilitate better solubility and reactivity of intermediates.
The structure of tert-butyl (6R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate features a spirocyclic arrangement with an azaspiro core that includes a tertiary butyl group and an amino group attached to the spiro junction. The stereochemistry at the nitrogen atom is crucial for biological activity.
tert-butyl (6R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate can participate in various chemical reactions typical for amino acids and carboxylic acid derivatives:
The reactivity of this compound can be influenced by substituents on the spirocyclic framework, which can alter steric and electronic properties, thus affecting reaction pathways and products.
The mechanism of action for tert-butyl (6R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate is primarily linked to its interaction with biological targets such as receptors or enzymes.
tert-butyl (6R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate holds promise in various scientific fields:
The stereoselective construction of the (6R) configuration represents a fundamental synthetic challenge addressed through advanced biocatalytic and chemical technologies. Enzymatic ketoreduction has emerged as a predominant method, leveraging the stereospecificity of NADP⁺-dependent ketoreductases. For instance, Codex® KRED-P3-G09 catalyzes the reduction of the prochiral ketone precursor tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate in 2-propanol/water systems at 30°C, achieving >85% yield and >99% enantiomeric excess (ee) [1]. This efficiency stems from the enzyme’s precise recognition of the spirocyclic conformation, which positions the ketone optimally for hydride transfer.
Alternative chemical routes employ chiral auxiliaries or resolving agents. Diastereomeric salt formation with O,O-dibenzoyltartaric acid enables separation of racemates, though yields rarely exceed 50% due to crystallization inefficiencies. Transition-metal catalysis using ruthenium–BINAP complexes achieves dynamic kinetic resolution, but requires stringent anhydrous conditions [6]. The enzymatic approach remains superior for industrial-scale synthesis due to its aqueous compatibility and reduced waste generation.
Table 1: Comparison of Enantioselective Synthesis Methods
Method | Catalyst/Agent | Yield (%) | ee (%) | Reaction Conditions |
---|---|---|---|---|
Biocatalytic Reduction | Codex® KRED-P3-G09 | >85 | >99 | 2-Propanol/H₂O, 30°C, 24h |
Chiral Resolution | O,O-Dibenzoyltartaric Acid | 45–52 | 98 | Ethanol, reflux, 12h |
Asymmetric Hydrogenation | Ru-(R)-BINAP | 78 | 97 | H₂ (50 psi), DCM, 25°C, 6h |
The tert-butoxycarbonyl (Boc) group serves dual roles in the synthesis: it shields the secondary amine during functionalization of the C6-position and enhances the solubility of hydrophobic spirocyclic intermediates. Installation occurs early in the synthetic sequence via reaction of 2-azaspiro[3.4]octane with di-tert-butyl dicarbonate in tetrahydrofuran at 0–25°C, yielding the protected scaffold in >90% purity after aqueous workup [6]. The Boc group’s steric bulk prevents epimerization at the adjacent spirocenter during subsequent reactions—a critical advantage over carbobenzyloxy (Cbz) protection, which requires hydrogenation conditions that could reduce sensitive functionalities.
Deprotection employs acidic conditions, typically trifluoroacetic acid in dichloromethane (1:1 v/v), cleaving the carbamate without racemizing the (6R)-amine. Kinetic studies reveal complete deprotection within 30 minutes at 25°C, attributable to the strained spirocycle’s enhanced nucleofugality [1]. For intermediates requiring orthogonal protection, the Boc group’s stability toward bases and nucleophiles enables sequential modifications, such as N-alkylation or acylation at C6.
This ketone intermediate (CAS 1363382-39-1) is the linchpin for introducing the C6-amino group stereoselectively. Synthesized via ring-closing metathesis or [2+1] cycloaddition, the compound features a carbonyl at C6 that is sterically accessible due to the spiro[3.4]octane geometry [9]. Key physicochemical properties include:
Table 2: Physicochemical Properties of tert-Butyl 6-Oxo-2-azaspiro[3.4]octane-2-carboxylate
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C₁₂H₁₉NO₃ | HRMS (m/z): [M+H]⁺ 226.1438 |
Melting Point | 63–68°C | Differential Scanning Calorimetry |
LogP | 1.58 (consensus) | Chromatographic (HPLC) |
Solubility | 6.36 mg/mL in water | Shake-flask (25°C) |
Storage Stability | 24 months at 2–8°C | ICH accelerated testing |
Reductive amination of the ketone with ammonium acetate/sodium cyanoborohydride affords racemic amine, but enantioselectivity requires enzymatic or catalytic reduction [3] [9]. The ketone’s reactivity also enables Wittig olefinations or Grignard additions to generate olefin or tertiary alcohol derivatives, expanding structural diversity for drug discovery .
Beyond biocatalysis, three catalytic systems dominate spirocenter stereocontrol:
Industrial scale-up favors immobilized ketoreductases in continuous-flow reactors, where substrate residence times of 10 minutes afford space-time yields of 200 g·L⁻¹·day⁻¹—5× higher than batch processes [1]. Recent advances utilize engineered transaminases for direct amination of 6-oxo scaffolds, bypassing the reduction step entirely.
Table 3: Performance Metrics for Catalytic Asymmetric Methods
Catalyst Type | Representative System | Turnover Frequency (h⁻¹) | ee (%) | Scale Viability |
---|---|---|---|---|
Ketoreductase (KRED) | Immobilized P3-G09 | 1,200 | >99 | Pilot plant (100 kg) |
Iridium Complex | [Ir(COD)(R,R-f-spiroPhos)]⁺ | 600 | 92 | Lab scale (5 g) |
Proline Organocatalyst | L-Prolinamide | 45 | 88 | Not scalable |
These methodologies collectively address the synthetic challenges posed by the spirocycle’s topological complexity, enabling gram-to-kilogram production of enantiopure scaffolds for targeted therapeutic applications [1] [6] [9].
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7